molecular formula C10H20Cl2N4O B1524038 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride CAS No. 1311317-24-4

1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride

Cat. No. B1524038
CAS RN: 1311317-24-4
M. Wt: 283.2 g/mol
InChI Key: KRRGZMMMZGYXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1311317-24-4 . It has a molecular weight of 283.2 . The IUPAC name for this compound is N-{[3-(1-aminocyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N-dimethylamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N4O.2ClH/c1-14(2)7-8-12-9(13-15-8)10(11)5-3-4-6-10;;/h3-7,11H2,1-2H3;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is stored at room temperature .

Scientific Research Applications

Structural Analysis and Synthesis

The structural analysis of compounds related to 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride has been a topic of interest. For instance, the crystal structure of related benzimidazole hepatitis C virus inhibitors has been studied to understand the interactions between such compounds and viral RNA targets, shedding light on the molecular basis of their antiviral activity (Dibrov et al., 2013). This research contributes to the broader understanding of how similar compounds interact at the molecular level, potentially guiding the design of new therapeutic agents.

Biological Activities and Applications

The synthesis and evaluation of compounds bearing the 1,2,4-oxadiazole moiety, such as 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine, have led to the discovery of potential therapeutic agents. For example, novel carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for cytotoxic activity against various cancer cell lines, showcasing the potential of these compounds in cancer therapy (Deady et al., 2003). Additionally, focused library development of indole-based dynamin GTPase inhibitors has identified compounds with significant in vitro and cellular activity, highlighting the therapeutic potential of such structures in targeting cellular processes (Gordon et al., 2013).

Antimicrobial and Antifungal Activities

The synthesis of new 1,3,4-oxadiazoles and their evaluation for antimicrobial and antifungal activities have revealed compounds with significant inhibitory effects against various bacterial and fungal strains. This includes studies where synthesized oxadiazoles demonstrated maximum activity against strains like S. aureus and P. aeruginosa, suggesting the utility of these compounds in developing new antimicrobial agents (Fuloria et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O.2ClH/c1-14(2)7-8-12-9(13-15-8)10(11)5-3-4-6-10;;/h3-7,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRGZMMMZGYXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=NO1)C2(CCCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride
Reactant of Route 3
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride
Reactant of Route 4
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride
Reactant of Route 5
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.